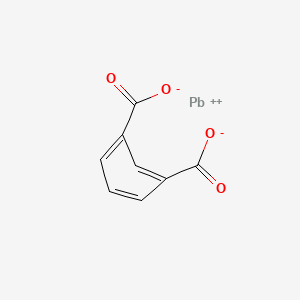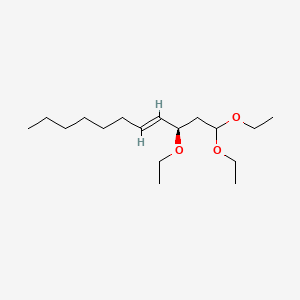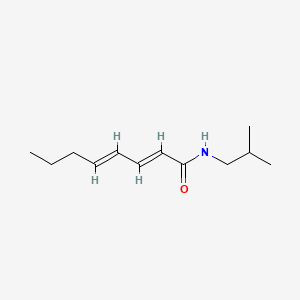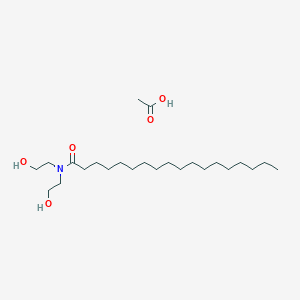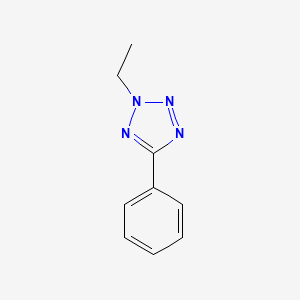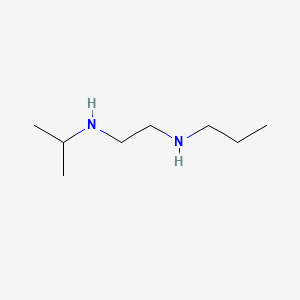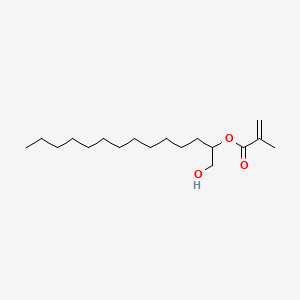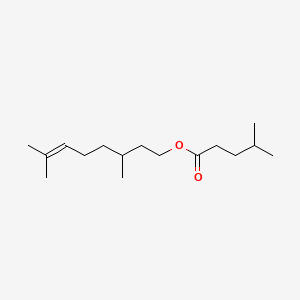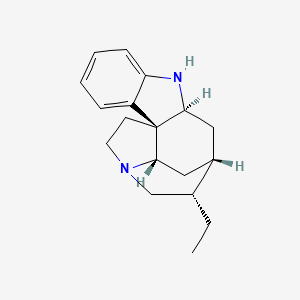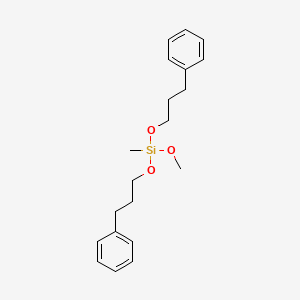
Potassium isobutyl 4-oxidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium isobutyl 4-oxidobenzoate is an organic compound with the molecular formula C11H15KO3. It is also known as 4-(2-methylpropoxycarbonyl)phenolate. This compound is a potassium salt of isobutyl 4-oxidobenzoate and is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium isobutyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutyl alcohol in the presence of a suitable catalyst, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting ester is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and isobutyl alcohol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Potassium isobutyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted esters or amides
Aplicaciones Científicas De Investigación
Potassium isobutyl 4-oxidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium isobutyl 4-oxidobenzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium isobutyl 4-hydroxybenzoate
- Potassium isobutyl 4-methoxybenzoate
- Potassium isobutyl 4-aminobenzoate
Uniqueness
Potassium isobutyl 4-oxidobenzoate is unique due to its specific ester group and potassium salt form, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
32314-53-7 |
|---|---|
Fórmula molecular |
C11H13KO3 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
potassium;4-(2-methylpropoxycarbonyl)phenolate |
InChI |
InChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1 |
Clave InChI |
LMLSNCAFLAVBLE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




